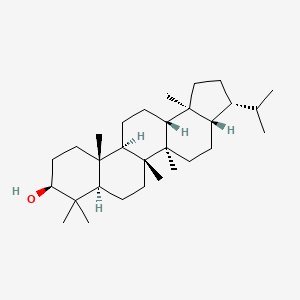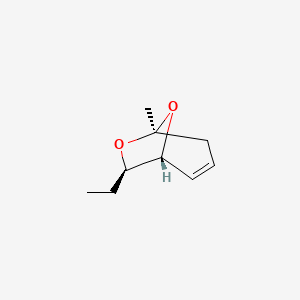
Elziverine
Overview
Description
Elziverine is a small molecule drug initially developed by F. Hoffmann-La Roche Ltd. It is known for its role as a calmodulin antagonist and has been investigated for its potential in treating neurological and cognitive disorders . The compound has a molecular formula of C32H37N3O5 and a molecular weight of 543.65 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Elziverine involves several steps:
Aromatization: The cyclized product is aromatized with sulfur at 150°C to form the corresponding isoquinoline derivative.
Final Condensation: The chloromethyl derivative is condensed with 1-(2-methoxyphenyl)piperazine in the presence of triethylamine in hot dimethyl sulfoxide to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Elziverine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings and the isoquinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride and bromine are commonly used.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.
Scientific Research Applications
Chemistry: Used as a calmodulin antagonist in biochemical assays.
Biology: Investigated for its effects on calcium signaling pathways.
Medicine: Explored for its potential in treating neurological and cognitive disorders, including its role in improving cerebral circulation and reducing vasospasm
Industry: Utilized in the development of new therapeutic agents targeting calmodulin-related pathways.
Mechanism of Action
Elziverine exerts its effects by antagonizing calmodulin, a calcium-binding messenger protein. By inhibiting calmodulin, this compound disrupts calcium signaling pathways, leading to reduced erythrocyte cell membrane rupture, platelet aggregation, and lipid peroxidation . This mechanism is particularly beneficial in improving cerebral circulation and reducing vasospasm .
Comparison with Similar Compounds
Elziverine is unique in its specific binding site on calmodulin, which differs from other calmodulin antagonists such as trifluoperazine and W-7 . Similar compounds include:
Trifluoperazine: Another calmodulin antagonist with different binding properties.
W-7: A calmodulin antagonist with a distinct mechanism of action.
Calmidazolium: Known for its selective inhibition of calmodulin.
This compound’s uniqueness lies in its specific binding site and its potential therapeutic applications in neurological and cognitive disorders .
Properties
CAS No. |
95520-81-3 |
|---|---|
Molecular Formula |
C32H37N3O5 |
Molecular Weight |
543.7 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]isoquinoline |
InChI |
InChI=1S/C32H37N3O5/c1-36-28-9-7-6-8-27(28)35-14-12-34(13-15-35)21-23-20-33-26(16-22-10-11-29(37-2)30(17-22)38-3)25-19-32(40-5)31(39-4)18-24(23)25/h6-11,17-20H,12-16,21H2,1-5H3 |
InChI Key |
PWZXTLHDGIBNLG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC2=NC=C(C3=CC(=C(C=C32)OC)OC)CN4CCN(CC4)C5=CC=CC=C5OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC=C(C3=CC(=C(C=C32)OC)OC)CN4CCN(CC4)C5=CC=CC=C5OC)OC |
| 95520-81-3 | |
Synonyms |
6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-4-((4-(2-methoxyphenyl)-1-piperazinyl)methyl)isoquinoline R0-22-4834 Ro 22-4839 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














